methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride
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Overview
Description
methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C6H11ClN4O2 and a molecular weight of 206.63 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the reaction of methyl 2-aminoacetate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-2-(2-chlorophenyl)acetate;hydrochloride: This compound has a similar structure but contains a chlorophenyl group instead of a triazole ring.
Thiazole derivatives: These compounds contain a thiazole ring instead of a triazole ring and exhibit different chemical and biological properties.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-amino-2-(1-methyltriazol-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-10-3-4(8-9-10)5(7)6(11)12-2;/h3,5H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXMWTYOBUQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309444-58-2 |
Source
|
Record name | methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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